molecular formula C7H9BrN2OS B594977 N-(5-Bromo-4-ethylthiazol-2-yl)acetamide CAS No. 1267904-60-8

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

Cat. No. B594977
M. Wt: 249.126
InChI Key: LODCKIISMKDQFH-UHFFFAOYSA-N
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Description

“N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 1267904-60-8 . It has a molecular weight of 250.14 . The compound is usually stored in a refrigerator and it appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for “N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is 1S/C7H10BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h12H,3H2,1-2H3,(H,9,10,11) .


Physical And Chemical Properties Analysis

“N-(5-Bromo-4-ethylthiazol-2-yl)acetamide” is a white to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation of Thiazole Derivatives as Anticancer Agents : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, similar in structure to N-(5-Bromo-4-ethylthiazol-2-yl)acetamide, were synthesized and evaluated for their anticancer activity. One compound showed high selectivity and cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019).

Antimicrobial Activity

  • Antimicrobial Activity of Thiazole Derivatives : Research has indicated that similar acetamide derivatives exhibit significant antimicrobial properties. These compounds were effective against various bacterial strains (Fahim & Ismael, 2019).

Antioxidant Activity

  • Antioxidant Activity of New Coumarin Derivatives : In a study focusing on synthesized coumarins, including N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, significant antioxidant activity was observed. These findings suggest the potential of N-(5-Bromo-4-ethylthiazol-2-yl)acetamide in similar antioxidant applications (Kadhum et al., 2011).

Hemolytic Activity

  • Hemolytic Activity of Oxadiazole Compounds : Another study synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed variable antimicrobial and hemolytic activities. This suggests that compounds like N-(5-Bromo-4-ethylthiazol-2-yl)acetamide might possess similar properties (Gul et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-(5-bromo-4-ethyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c1-3-5-6(8)12-7(10-5)9-4(2)11/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODCKIISMKDQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716679
Record name N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-ethylthiazol-2-yl)acetamide

CAS RN

1267904-60-8
Record name N-(5-Bromo-4-ethyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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